Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide
Description
Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide is a quaternary ammonium compound with the molecular formula C₁₅H₂₃N₂O₄⁺I⁻ (molecular weight: 422.25 g/mol). Its structure features a salicylate backbone substituted with a diethylamino-acetylamino group at the 4-position and a methoxycarbonyl group at the 2-position, with the diethylamino moiety quaternized as a methiodide salt. This modification enhances its polarity and aqueous solubility compared to tertiary amine analogs .
Key physicochemical data include predicted collision cross-section (CCS) values for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 296.17305 | 167.1 |
| [M+Na]+ | 318.15499 | 177.5 |
| [M+NH₄]+ | 313.19959 | 173.3 |
| [M-H]- | 294.15849 | 169.2 |
These values suggest moderate molecular size and polarity, critical for applications in chromatography or mass spectrometry-based analyses.
Properties
CAS No. |
13087-46-2 |
|---|---|
Molecular Formula |
C15H23IN2O4 |
Molecular Weight |
422.26 g/mol |
IUPAC Name |
diethyl-[2-(3-hydroxy-4-methoxycarbonylanilino)-2-oxoethyl]-methylazanium;iodide |
InChI |
InChI=1S/C15H22N2O4.HI/c1-5-17(3,6-2)10-14(19)16-11-7-8-12(13(18)9-11)15(20)21-4;/h7-9H,5-6,10H2,1-4H3,(H-,16,18,19,20);1H |
InChI Key |
HDVHRPXDCVFXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide typically involves a multi-step process. The initial step often includes the esterification of salicylic acid to form methyl salicylate. This is followed by the introduction of the diethylaminoacetylamino group through a series of reactions involving acylation and amination. The final step involves the methylation of the compound to form the methiodide salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted esters.
Scientific Research Applications
Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of pain and inflammation.
Industry: It is used in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmaceutical Impurities and Analogs
Several structurally related compounds are listed as impurities in pharmaceutical standards (), providing insights into key structural variations:
| Compound Name (CAS) | Molecular Formula | Key Substituents | Differences vs. Target Compound |
|---|---|---|---|
| Imp. B (4093-31-6) | C₁₁H₁₁ClNO₄ | 5-Cl, 2-OCH₃, 4-acetylamino | Lacks diethylamino and methiodide groups |
| Imp. D (4093-29-2) | C₁₁H₁₂NO₄ | 2-OCH₃, 4-acetylamino | No halogen, diethylamino, or methiodide |
| Methyl 4-acetamido-2-hydroxybenzoate (4093-28-1) | C₁₀H₁₁NO₄ | 2-OH, 4-acetylamino | Hydroxyl instead of methoxy; tertiary amine absent |
- Impact of Substituents: The 5-chloro group in Imp. The methiodide quaternary ammonium in the target compound enhances water solubility and stability compared to tertiary amines (e.g., Imp. D) . Replacing the 2-methoxy group with a hydroxyl (as in Methyl 4-acetamido-2-hydroxybenzoate) reduces steric hindrance but increases hydrogen-bonding capacity .
Pesticide Methyl Esters
Compounds like metsulfuron methyl ester () share the methyl ester motif but differ significantly in core structure:
- Triazine/sulfonyl groups in pesticides confer herbicidal activity via acetolactate synthase inhibition.
- The target compound lacks these functional groups, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .
Diethylamino-Containing Compounds
4-[2-(Diethylamino)ethoxy]-2-pyrimidinamine () shares the diethylamino group but attaches it to a pyrimidine ring. This difference highlights:
- Electronic Effects: The pyrimidine ring’s aromaticity vs.
- Spatial Arrangement: The ethoxy linker in the pyrimidine compound may enhance membrane permeability compared to the acetylated amino group in the target compound .
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